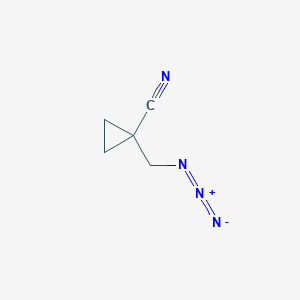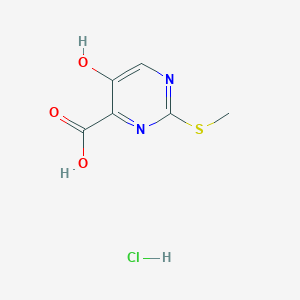
5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride
Overview
Description
5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride, also known as HMPH, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HMPH is a white crystalline powder that is soluble in water and has a molecular weight of 235.68 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Research has led to the development of various synthesis techniques for pyrimidine derivatives, including methods for creating β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids and their hydrochlorides (Grant, Seemann, & Winthrop, 1956). Another study elaborated on the synthesis of hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside and its 5′-triphosphate, showcasing the versatility of pyrimidine derivatives in nucleoside synthesis (Williams, Loakes, & Brown, 1998).
Chemical Reactions and Properties
Research has focused on the reactions of pyrimidine derivatives to create novel compounds. For example, reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid with amines demonstrated the inverse of reactivity in a pyrimidine ring, highlighting interesting aspects of pyrimidine chemistry (Blyumin & Volovenko, 2000).
Potential Applications
Antimicrobial Evaluation
Novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids have been synthesized and evaluated for their antimicrobial activity, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Shastri & Post, 2019).
Antiviral Activity
Studies have explored the antiviral potential of pyrimidine derivatives, such as 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which have shown activity against various viruses, including herpes simplex and HIV (Holý et al., 2002). This underscores the significance of pyrimidine compounds in the search for new antiviral drugs.
Crystal Engineering
The design of cocrystals involving pyrimidine derivatives with carboxylic acids has been explored to understand their hydrogen bonding and supramolecular architectures, which is crucial for designing new materials with desired physical and chemical properties (Rajam et al., 2018).
Biochemical Analysis
Biochemical Properties
5-Hydroxy-2-methylsulfanyl-pyrimidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, altering the rate of biochemical reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active site of enzymes, inhibiting or activating their function. This compound can also interact with transcription factors, influencing gene expression. The changes in gene expression can lead to alterations in cellular processes, such as metabolism and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Toxic or adverse effects may occur at very high doses, including cell death and tissue damage. It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound can affect its efficacy and potential side effects, as it may accumulate in specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall effects on cellular processes .
Properties
IUPAC Name |
5-hydroxy-2-methylsulfanylpyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S.ClH/c1-12-6-7-2-3(9)4(8-6)5(10)11;/h2,9H,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIZAVMTOSRLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414959-05-9 | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-hydroxy-2-(methylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)

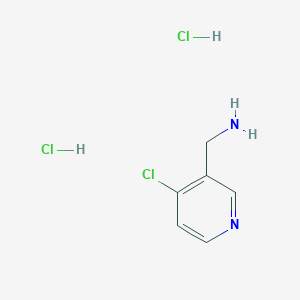



![5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472069.png)

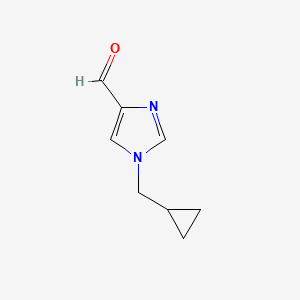
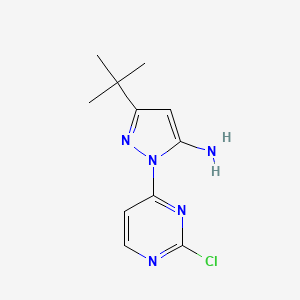
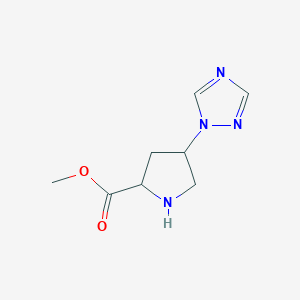
![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472077.png)

